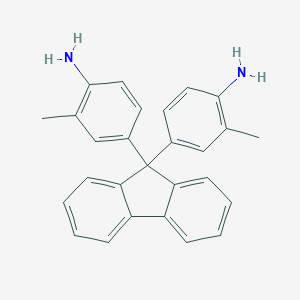

9,9-Bis(4-amino-3-methylphenyl)fluorene

Description

Properties

IUPAC Name |

4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKVLGUIGNRYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619151 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107934-60-1 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 9,9-Bis(4-amino-3-methylphenyl)fluorene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide for the synthesis of 9,9-Bis(4-amino-3-methylphenyl)fluorene, a crucial diamine monomer in the field of high-performance polymers. The synthesis is primarily achieved through an acid-catalyzed electrophilic aromatic substitution reaction between 9-fluorenone and o-toluidine. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers and professionals in polymer chemistry and materials science, offering field-proven insights to ensure a reproducible and high-yield synthesis.

Introduction

Chemical Identity and Significance

This compound, also known as 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline[1][2][3], is a specialized aromatic diamine monomer. Its structure is characterized by a central, rigid, and bulky fluorene "cardo" group, which has two aminophenyl moieties attached at the C9 position. This unique three-dimensional structure is pivotal to its function in polymer science. The fluorene group imparts significant thermal stability and rigidity to the polymer backbone, while simultaneously disrupting chain packing. This disruption enhances the solubility of the resulting polymers in common organic solvents, a highly desirable trait for processability.[4]

Applications in Advanced Polymers

This diamine is a key building block for synthesizing high-performance polymers, most notably polyimides and polyamides.[4][5] Polymers derived from this monomer exhibit a valuable combination of properties:

-

High Thermal Stability: The rigid fluorene skeleton contributes to exceptionally high glass transition temperatures (Tg) and thermal decomposition temperatures.[4]

-

Excellent Solubility: The bulky, non-coplanar structure prevents dense chain packing, rendering the polymers soluble in organic solvents and facilitating their processing into films, coatings, and fibers.[4][6]

-

Good Optical Transparency: The non-aromatic nature of the C9 carbon atom in the fluorene moiety helps in producing more transparent and less colored polyimide films compared to those made from fully aromatic monomers.[5][7]

These properties make the resulting polymers suitable for demanding applications in the aerospace, electronics, and optoelectronics industries.

Core Synthesis Methodology: Electrophilic Aromatic Substitution

Mechanistic Rationale

The synthesis of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The reaction proceeds via the condensation of one equivalent of 9-fluorenone with two equivalents of o-toluidine.

The mechanism can be described in the following stages:

-

Protonation of the Carbonyl: The acid catalyst (e.g., methanesulfonic acid or hydrochloric acid) protonates the carbonyl oxygen of 9-fluorenone. This activation dramatically increases the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: An o-toluidine molecule, acting as a nucleophile, attacks the activated carbonyl carbon. The attack occurs at the para-position relative to the amino group, which is highly activated by the electron-donating nature of both the amino (-NH2) and methyl (-CH3) groups.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second molecule of o-toluidine attacks the carbocation, leading to the formation of the final C-C bond.

-

Deprotonation: The final product is formed upon deprotonation, regenerating the acid catalyst.

The use of a co-catalyst, such as a thiol compound, can further enhance the reaction rate by forming a more reactive intermediate with the ketone.[8]

Visualization of the Reaction Scheme

Caption: Reaction scheme for the acid-catalyzed condensation.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies. Researchers should always consult primary literature and perform appropriate risk assessments.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 9-Fluorenone | Three-neck round-bottom flask |

| o-Toluidine | Mechanical stirrer |

| Methanesulfonic Acid (MSA) | Reflux condenser |

| Toluene | Heating mantle with temperature control |

| Methanol | Dropping funnel |

| Activated Carbon | Buchner funnel and filter flask |

| Ammonia solution (25%) | Vacuum oven |

| Deionized Water | Beakers, Erlenmeyer flasks |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 9-fluorenone and an excess of o-toluidine. A typical molar ratio of o-toluidine to 9-fluorenone is between 3:1 and 5:1, where o-toluidine also acts as a solvent.

-

Catalyst Addition: While stirring, slowly add the acid catalyst, such as methanesulfonic acid, to the mixture. The addition should be done carefully as the reaction can be exothermic.

-

Reaction: Heat the mixture to the desired reaction temperature (typically 120-150°C) and maintain it for several hours (e.g., 4-8 hours) under a nitrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

-

Quenching and Precipitation: After cooling the reaction mixture to about 80-90°C, slowly add a solvent like toluene to dilute the mixture. Then, pour the mixture into a beaker containing a basic solution, such as aqueous ammonia or sodium hydroxide, to neutralize the acid catalyst and precipitate the crude product.

-

Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any residual salts and unreacted o-toluidine, and then with a small amount of a solvent like methanol to remove organic impurities.

Work-up and Purification

High purity is essential for polymerization. The crude product is often off-white or light brown and requires further purification.

-

Recrystallization: A common and effective method is recrystallization from a suitable solvent system. Toluene or a mixture of ethanol and water is often effective. Dissolve the crude product in the hot solvent, treat with activated carbon to remove colored impurities, filter the hot solution to remove the carbon, and then allow the filtrate to cool slowly to form crystals.

-

Solvent Slurry: Washing the crude product with a hot solvent in which it has low solubility (like toluene or petroleum ether) can also be an effective purification step.[9]

-

Drying: Dry the purified product in a vacuum oven at 80-100°C until a constant weight is achieved. The final product should be a white to off-white crystalline powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity. The reported melting point is typically in the range of 230-236°C.[2]

-

FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretching of the amine groups (~3400-3300 cm⁻¹), C-H stretching of aromatic rings, and fingerprint region peaks characteristic of the fluorene structure.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and integration values for the aromatic and methyl protons and carbons.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often aiming for >99.5% for polymerization applications.[9]

Experimental Workflow Visualization

Caption: A flowchart of the key experimental stages.

Process Optimization and Troubleshooting

| Parameter | Rationale and Impact on Yield/Purity |

| Molar Ratio | An excess of o-toluidine drives the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent, 9-fluorenone. |

| Catalyst Choice & Conc. | Strong proton acids are required. Methanesulfonic acid is effective as both a catalyst and solvent. Catalyst concentration affects reaction rate; however, too much can lead to side reactions and complicates neutralization. |

| Temperature | Higher temperatures increase the reaction rate but can also promote the formation of colored impurities or side products. The optimal temperature balances reaction speed with selectivity. |

| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can increase impurity formation. Monitoring the reaction (e.g., by TLC) is crucial to determine the optimal endpoint. |

| Purification Method | The choice of recrystallization solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. |

Safety Considerations

-

Corrosive Acids: Methanesulfonic acid and other acid catalysts are highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Aromatic Amines: o-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Organic Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using heating mantles and that there are no ignition sources nearby.

Conclusion

The synthesis of this compound via acid-catalyzed condensation of 9-fluorenone and o-toluidine is a robust and scalable method. Careful control over reaction parameters, particularly temperature and catalyst concentration, followed by a meticulous purification process, is essential to obtain the high-purity monomer required for the production of advanced, high-performance polymers. The unique properties conferred by this diamine continue to make it a valuable component in the development of materials for cutting-edge technological applications.

References

- Vertex AI Search. (n.d.). Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective? - FAQ.

- Hu, L., et al. (2019). Synthesis, characterization, and curing kinetics of novel bismaleimide monomers containing fluorene cardo group and aryl ether linkage. Taylor & Francis Online.

- Ossila. (n.d.). 9,9-Bis(4-aminophenyl)fluorene (FDA).

- Chen, W., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health.

- Request PDF. (n.d.). Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides.

- ResearchGate. (n.d.). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C.

- Chemrio. (n.d.). 9-fluorenylidene)dianiline; 4,4''-(9H-Fluorene-9,9-diyl)bis(2-methylaniline).

- Tokyo Chemical Industry. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound | 107934-60-1.

Sources

- 1. This compound; 2,2''-Dimethyl-4,4''-(9-fluorenylidene)dianiline; 4,4''-(9H-Fluorene-9,9-diyl)bis(2-methylaniline); 4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline; 4,4''-(9-Fluorenylidene)di-o-toluidine | Chemrio [chemrio.com]

- 2. This compound | 107934-60-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 107934-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 9,9-Bis(4-amino-3-methylphenyl)fluorene (CAS 107934-60-1): From Polymer Precursor to a Scaffold of Pharmacological Interest

This technical guide provides a comprehensive overview of the fluorene-based diamine, 9,9-Bis(4-amino-3-methylphenyl)fluorene. Our exploration begins with its core application as a high-performance monomer in materials science and extends to the broader pharmacological potential of the fluorene scaffold, a perspective of significant interest to researchers in drug discovery and development. We will delve into the synthesis, properties, and applications of this compound, supported by detailed experimental protocols and an analysis of the structure-activity relationships that make the fluorene moiety a privileged structure in medicinal chemistry.

Part 1: The Material Science Perspective: A Building Block for High-Performance Polyimides

The primary industrial application of this compound lies in its role as a diamine monomer for the synthesis of polyimides. The bulky, rigid fluorene core imparts exceptional thermal stability, optical transparency, and solubility to the resulting polymers, making them suitable for advanced applications in electronics and aerospace.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in polymer synthesis.

| Property | Value |

| CAS Number | 107934-60-1 |

| Molecular Formula | C27H24N2 |

| Molecular Weight | 376.49 g/mol |

| Appearance | Off-white to white powder |

| Melting Point | 233 °C[1] |

| Boiling Point | 545.5 °C at 760 mmHg[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Insoluble in water[2] |

Synthesis of this compound: A Representative Protocol

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine 9-fluorenone (1 molar equivalent), 2-methylaniline (2.5-3 molar equivalents), and a suitable acid catalyst such as p-toluenesulfonic acid (0.1 molar equivalents) in a high-boiling solvent like toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with a non-polar solvent like hexane to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The purity should be >98% for use in polymerization reactions.

Application in Polyimide Synthesis: Crafting High-Performance Films

The diamine functionality of this compound allows it to undergo polycondensation with various dianhydrides to form poly(amic acid), which is then converted to the final polyimide through a process of imidization.

Experimental Protocol for Polyimide Film Preparation:

-

Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound (1 molar equivalent) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Cool the solution in an ice bath and slowly add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride, PMDA) in small portions with vigorous stirring. Allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.

-

Thermal Imidization: Place the coated substrate in a programmable oven and subject it to a stepwise thermal curing process. A typical cycle would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour. This gradual heating profile allows for the controlled removal of the solvent and the conversion of the amic acid to the imide.

-

Film Characterization: After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate. The resulting film should be characterized for its thermal stability (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC), mechanical properties (tensile strength, elongation at break), and optical transparency (UV-Vis spectroscopy).

Part 2: The Medicinal Chemistry Perspective: The Fluorene Scaffold as a Source of Bioactivity

While this compound is primarily an industrial chemical, the core fluorene structure is a well-established "privileged scaffold" in medicinal chemistry. This is due to its rigid, planar, and lipophilic nature, which provides a versatile framework for the design of molecules that can interact with various biological targets. Fluorene derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3]

Anticancer Activity of Fluorene Derivatives

Numerous studies have demonstrated the potent cytotoxic activity of fluorene derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Quantitative Anticancer Data for Representative Fluorene Derivatives:

| Fluorene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzofluorene Diamide with N-methyl piperazine | Various | 0.3 - 0.8 | [4] |

| 2,7-dichloro-9H-fluorene-based azetidinone | A549 (Lung Carcinoma) | - | [5] |

| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma Cells | - | [6] |

Mechanism of Action: ROS-Mediated Apoptosis

A common mechanism of anticancer activity for many fluorene derivatives is the induction of oxidative stress within cancer cells. This is achieved through the generation of ROS, which can damage cellular components and trigger the intrinsic apoptotic pathway. This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. The generated ROS can also influence major signaling pathways that control cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[6]

Caption: ROS-mediated apoptotic pathway induced by fluorene derivatives.

Antimicrobial Activity of Fluorene Derivatives

The fluorene scaffold has also been utilized in the development of novel antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data for Representative Fluorene Derivatives:

| Fluorene Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | Staphylococcus aureus | 0.156 | [2] |

| O-Aryl-Carbamoyl-Oxymino-Fluorene | Pseudomonas aeruginosa | 1.25 | [1] |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 0.005 | [7] |

The antimicrobial mechanism of action for fluorene derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Conclusion

This compound (CAS 107934-60-1) stands as a testament to the versatility of the fluorene scaffold. While its immediate and well-defined role is in the realm of materials science as a precursor to high-performance polyimides, the inherent chemical and physical properties of the fluorene core have propelled its derivatives to the forefront of medicinal chemistry research. For materials scientists, it offers a pathway to robust and transparent polymers. For drug development professionals, the broader family of fluorene compounds presents a rich and promising landscape for the discovery of novel therapeutics to combat cancer and infectious diseases. The continued exploration of this privileged structure is certain to yield further innovations in both fields.

References

- Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-methyl - Angene Chemical. (URL: https://www.angenechemical.com/product/a/ag003njo.html)

-

Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - NIH. (URL: [Link])

-

Bioactive fluorenes. Part II: design, synthesis and biological screening of some novel 2,7-dichloro-9H-fluorene-based hydrazone analogues as anticancer and antimicrobial agents - NIH. (URL: [Link])

-

Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - NIH. (URL: [Link])

-

A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed. (URL: [Link])

-

The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds. … - ResearchGate. (URL: [Link])

-

Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC - NIH. (URL: [Link])

-

Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC - NIH. (URL: [Link])

-

Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - Frontiers. (URL: [Link])

-

Comparison of the cytotoxic activity of the tested compounds 4a-u... - ResearchGate. (URL: [Link])

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - NIH. (URL: [Link])

-

Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - MDPI. (URL: [Link])

-

Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Publishing. (URL: [Link])

-

Preparation of polyimide films via microwave-assisted thermal imidization - RSC Publishing. (URL: [Link])

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC - NIH. (URL: [Link])

- CN105461923A - Polyimide film and preparation method thereof - Google P

- CN102417458A - Preparation method of 9,9-bis(4-aminophenyl)

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])

-

Full article: Synthesis, characterization, and curing kinetics of novel bismaleimide monomers containing fluorene cardo group and aryl ether linkage - Taylor & Francis Online. (URL: [Link])

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid - The Royal Society of Chemistry. (URL: [Link])

-

The major signaling pathways involved in the neuroprotective effects of... - ResearchGate. (URL: [Link])

-

Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - MDPI. (URL: [Link])

-

Neuroprotection mediated by natural products and their chemical derivatives - PubMed. (URL: [Link])

-

Structure Simulation, Synthesis and Properties of Fluorenyl Cardo Poly(imino ketone)s | Request PDF - ResearchGate. (URL: [Link])

-

Fluorophilia: Fluorophore-containing compounds adhere non-specifically to injured neurons - PMC - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 107934-60-1 [m.chemicalbook.com]

- 4. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline: Structure, Synthesis, and Applications

Introduction: The Architectural Significance of a Cardo Diamine Monomer

In the landscape of high-performance polymers, the design of the monomeric building blocks is paramount to achieving desired material properties. 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline, also known as 9,9-bis(4-amino-3-methylphenyl)fluorene, is an aromatic diamine that exemplifies sophisticated molecular engineering.[1] Its structure is distinguished by a central, bulky fluorene group attached to two 2-methylaniline moieties at the C9 spiro-carbon. This unique "cardo" architecture—where the polymer backbone is attached to a pendant, cyclic group—is not merely a structural curiosity; it is the primary determinant of the exceptional properties it imparts to polymers such as polyimides and polyamides.

The fluorene group introduces a rigid, kinked, and non-coplanar geometry, which disrupts polymer chain packing. This steric hindrance enhances the solubility of otherwise intractable aromatic polymers in common organic solvents, greatly improving their processability. Furthermore, the rigidity of the fluorene moiety contributes to exceptionally high glass transition temperatures (Tg) and superior thermal stability. The two primary amine functionalities serve as reactive sites for polymerization, making this molecule a critical component in the synthesis of advanced materials for aerospace, electronics, and membrane separation industries. This guide provides a comprehensive technical overview of its structure, a detailed synthesis protocol with mechanistic insights, and a discussion of its principal applications.

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The defining feature of 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline is its three-dimensional, spiro-centric structure. The central C9 carbon of the fluorene ring is sp³ hybridized, creating a tetrahedral geometry that forces the two planar fluorene moieties and the two substituted phenyl rings into a fixed, orthogonal orientation. This prevents the kind of dense, co-facial π-π stacking that is common in linear, planar aromatic polymers, which is the root cause of their poor solubility. The methyl groups at the ortho-position to the amines further contribute to this steric hindrance and can influence the polymer's final conformation and properties.

Caption: Chemical structure of 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline.

Physicochemical Data Summary

The structural characteristics directly translate to the compound's physical and chemical properties, which are essential for its handling, purification, and subsequent polymerization reactions.

| Property | Value | Source |

| IUPAC Name | 4-[9-(4-amino-3-methylphenyl)-9H-fluoren-9-yl]-2-methylaniline | N/A |

| Synonyms | This compound | [1] |

| Molecular Formula | C₂₇H₂₄N₂ | Calculated |

| Molecular Weight | 376.50 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class |

| Melting Point | 237-239 °C (for the non-methylated analog) | [2] |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF), THF, Chloroform. Insoluble in water. | Inferred from structure |

Note: The melting point is provided for the closely related, non-methylated analog 4,4'-(9-Fluorenylidene)dianiline, as specific data for the dimethyl derivative is less common. It is expected to be in a similar range.

Synthesis and Mechanistic Considerations

Synthetic Strategy: Acid-Catalyzed Condensation

The synthesis of 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline is achieved through a well-established acid-catalyzed condensation reaction. The key precursors are 9-fluorenone and an excess of 2-methylaniline (o-toluidine). The reaction is an electrophilic aromatic substitution where the protonated carbonyl carbon of 9-fluorenone acts as the electrophile, attacking the electron-rich para-position of two o-toluidine molecules.

The synthesis of the precursor, 9-fluorenone, typically involves the oxidation of industrial fluorene, a component of coal tar.[3] Various oxidation methods exist, including air oxidation in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO).[3]

Caption: General workflow for the synthesis of the target diamine monomer.

Field-Proven Synthesis Protocol

The following protocol is a representative procedure adapted from the synthesis of the structurally analogous 4,4'-(9-fluorenylidene)dianiline and is considered a robust method for producing the target molecule.[4]

Reagents & Equipment:

-

9-Fluorenone (1.0 eq)

-

2-Methylaniline (o-toluidine) (excess, ~4-5 eq)

-

Concentrated Hydrochloric Acid or o-toluidine hydrochloride (catalytic amount)

-

Toluene (as azeotroping agent)

-

10% Sodium Hydroxide solution

-

Xylene (for washing)

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser

Step-by-Step Methodology:

-

Charging the Reactor: To the reaction flask, add 9-fluorenone, o-toluidine, and toluene. Begin stirring to form a slurry.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated HCl). The formation of o-toluidine hydrochloride in situ protonates the carbonyl of 9-fluorenone, activating it for nucleophilic attack.

-

Reaction & Water Removal: Heat the mixture to 125-130°C. Water generated during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. This is a critical step to drive the equilibrium towards the product.

-

Causality Insight: Failure to remove water will result in a low yield, as the condensation is a reversible reaction.

-

-

Driving to Completion: After several hours, slowly increase the temperature to 145-150°C to ensure the reaction goes to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Neutralization: Cool the reaction mixture to approximately 95°C. Slowly add 10% aqueous sodium hydroxide solution dropwise until the pH of the mixture is basic (~pH 9-10). This step neutralizes the acid catalyst and deprotonates any amine salts, allowing the free diamine product to be isolated.

-

Isolation: Maintain the temperature and stop stirring to allow for phase separation. Remove the lower aqueous layer. The product is in the upper organic layer.

-

Crystallization and Purification: Gradually cool the organic layer to room temperature while stirring to induce crystallization. The crude product will precipitate. Filter the solid and wash it thoroughly with a solvent like xylene to remove residual o-toluidine and other impurities.[4]

-

Drying: Dry the purified white solid in a vacuum oven to yield the final product. Purity can be confirmed by HPLC and melting point analysis.

Applications in Advanced Materials Science

Premier Monomer for High-Performance Polyimides

The primary and most significant application of 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline is as a diamine monomer for the synthesis of polyimides. Polyimides are a class of polymers known for their outstanding thermal stability, chemical resistance, and mechanical properties. The incorporation of this specific diamine yields "cardo polyimides" with a unique combination of advantages:

-

High Thermal Stability: The rigid fluorene backbone leads to very high glass transition temperatures (Tg > 300°C) and excellent thermal and thermo-oxidative stability.

-

Enhanced Solubility: The non-coplanar cardo structure prevents dense chain packing, making these polyimides soluble in organic solvents like N-methyl-2-pyrrolidone (NMP) or m-cresol, enabling their processing into films, coatings, and fibers.

-

Low Dielectric Constant: The bulky structure introduces significant free volume within the polymer matrix, which can lead to a lower dielectric constant and lower moisture uptake—highly desirable properties for microelectronics applications.

-

Optical Transparency: The disruption of charge-transfer complex formation between polymer chains can result in polyimide films with high optical transparency and low color, suitable for flexible display substrates.

Sources

- 1. This compound; 2,2''-Dimethyl-4,4''-(9-fluorenylidene)dianiline; 4,4''-(9H-Fluorene-9,9-diyl)bis(2-methylaniline); 4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline; 4,4''-(9-Fluorenylidene)di-o-toluidine | Chemrio [chemrio.com]

- 2. 4,4 -(9-Fluorenylidene)dianiline 99 15499-84-0 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

"solubility of 9,9-Bis(4-amino-3-methylphenyl)fluorene in organic solvents"

An In-Depth Technical Guide to the Solubility of 9,9-Bis(4-amino-3-methylphenyl)fluorene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (BAMF), a critical monomer in the synthesis of high-performance polymers. We will explore the molecular factors governing its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of BAMF's solution behavior for process optimization, polymer synthesis, and formulation development.

Introduction: The Significance of this compound (BAMF)

This compound, often abbreviated as BAMF, is an aromatic diamine characterized by a rigid, bulky fluorene "cardo" group. This unique three-dimensional structure is pivotal in the synthesis of advanced polymers, such as polyimides and polyamides. The incorporation of the fluorene moiety imparts exceptional thermal stability, high glass transition temperatures (Tg), and excellent optical transparency to the resulting polymers.[1][2] These properties are highly sought after for applications in optoelectronics, aerospace, and advanced composites.[3]

A thorough understanding of BAMF's solubility is a prerequisite for its effective use. Polymerization reactions are typically conducted in solution, requiring a solvent that can dissolve both the diamine and the corresponding dianhydride or diacid chloride monomers to achieve high molecular weight polymers. Furthermore, solution properties are critical for processing techniques such as spin coating for film formation. This guide elucidates the principles and practical data related to BAMF solubility.

Theoretical Framework: Factors Governing BAMF Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is that "like dissolves like," meaning solutes dissolve best in solvents with similar polarity and hydrogen bonding characteristics.[4][5]

Molecular Structure of BAMF

The solubility of BAMF is dictated by its distinct molecular architecture:

-

Nonpolar Fluorene Core: The large, rigid, and aromatic fluorene group is inherently nonpolar and hydrophobic. This bulky structure hinders crystal lattice packing, which can improve solubility compared to more planar molecules, but its primary interaction is through van der Waals forces.[1]

-

Polar Amino Groups: The two primary amine (-NH₂) groups are polar and capable of acting as hydrogen bond donors. These groups are the primary sites for interaction with polar solvents.[6] Their basic nature also allows for dissolution in acidic aqueous solutions via salt formation.

-

Methyl Substituents: The methyl (-CH₃) groups ortho to the amines introduce steric hindrance. This can disrupt intermolecular hydrogen bonding between BAMF molecules, potentially increasing solubility. They also add a slight nonpolar character.

The overall solubility profile of BAMF is a balance between the large nonpolar fluorene backbone and the polar, hydrogen-bonding amine functionalities.

Solvent Characteristics

The choice of solvent is critical. Key solvent properties to consider are:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking these bonds).

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve solutes with complementary capabilities, such as the amine groups on BAMF.

-

Dielectric Constant: Solvents with high dielectric constants are more effective at separating ions, which is relevant if considering acid-base interactions.[7]

The interplay between the BAMF structure and solvent properties is visualized in Figure 1.

Caption: Key molecular features of BAMF and their interactions.

Solubility Profile of BAMF

Based on available literature, BAMF exhibits good solubility in polar aprotic solvents, which are commonly used for polyimide synthesis. Its solubility in other solvent classes varies.

Qualitative Solubility Data

The table below summarizes the qualitative solubility of BAMF in various organic solvents. This data is compiled from chemical supplier information and related studies on fluorene-based diamines.[8][9][10][11]

| Solvent Class | Solvent Name | Abbreviation | Solubility | Rationale / Notes |

| Polar Aprotic | N-Methyl-2-pyrrolidone | NMP | Soluble | High polarity and ability to disrupt solute-solute interactions make it an excellent solvent for polymerization.[9][10] |

| N,N-Dimethylacetamide | DMAc | Soluble | Similar to NMP, widely used for polyimide synthesis.[8][9][10] | |

| N,N-Dimethylformamide | DMF | Soluble | Another common polar aprotic solvent effective for dissolving aromatic diamines.[11] | |

| Dimethyl sulfoxide | DMSO | Soluble | Strong hydrogen bond acceptor, effectively solvates the amine groups.[9][10] | |

| Acetone | - | Soluble | A moderately polar solvent capable of dissolving BAMF.[8] | |

| Polar Protic | Ethanol | EtOH | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the amine groups.[8] |

| Water | H₂O | Insoluble | The large, hydrophobic fluorene core dominates, making it insoluble in water despite the presence of polar amine groups.[8] | |

| Nonpolar | Toluene | - | Slightly Soluble | A nonpolar aromatic solvent that may have some affinity for the fluorene core, but is not effective at solvating the polar amine groups. A related compound showed slight solubility.[12] |

| Hexane | - | Insoluble | Lacks the polarity to interact favorably with the amine groups. | |

| Chlorinated | Chloroform | CHCl₃ | Partially Soluble | Some fluorene-based polymers show partial solubility, suggesting the monomer may also be partially soluble.[9] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for laboratory work, such as for synthesis or characterization. Quantitative values are necessary for precise process design.

Standard Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a rigorous experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.[13]

Principle

A surplus of the solid solute (BAMF) is equilibrated with the solvent of interest at a constant temperature for an extended period (typically 24 hours) to ensure saturation. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control or a thermostatted water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Glassware (beakers, volumetric flasks)

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of BAMF to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with a solid phase.

-

Solvent Addition: Add a precise, known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours. The extended time ensures the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostat for at least 30 minutes to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed, clean, dry beaker. This step is critical to remove any suspended solid particles.

-

Gravimetric Analysis: Weigh the beaker containing the filtered saturated solution to determine the exact mass of the solution transferred.

-

Solvent Evaporation: Place the beaker in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until all the solvent has evaporated and the weight of the beaker with the dried solute is constant.

-

Calculation:

-

Mass of solvent = (Mass of beaker + solution) - (Mass of beaker + dried solute)

-

Mass of dissolved solute = (Mass of beaker + dried solute) - (Mass of empty beaker)

-

Solubility is typically expressed in g/100 g of solvent:

-

Solubility = (Mass of dissolved solute / Mass of solvent) × 100

-

-

The entire workflow is depicted in Figure 2.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application in high-performance polymer synthesis. Its unique molecular structure, featuring a large nonpolar fluorene core and two polar amine groups, results in excellent solubility in polar aprotic solvents like NMP, DMAc, and DMSO, making these the solvents of choice for polymerization. Conversely, it is poorly soluble in water and nonpolar solvents. For precise process control and optimization, the qualitative data presented should be supplemented with quantitative measurements using a standardized protocol, such as the isothermal shake-flask method detailed herein. This guide provides both the foundational knowledge and the practical methodology for researchers to confidently work with this important diamine monomer.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Semantic Scholar. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydri. [Link]

-

Solubility of Things. N1,N4-diphenylbenzene-1,4-diamine. [Link]

-

ResearchGate. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Organic Compounds. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Taylor & Francis Online. Synthesis, characterization, and curing kinetics of novel bismaleimide monomers containing fluorene cardo group and aryl ether linkage. [Link]

-

ResearchGate. Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers | Request PDF. [Link]

-

Sciencemadness Wiki. Fluorene. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Quora. How does branching increase the solubility in amines?. [Link]

-

9 Solubility and Distribution Phenomena. [Link]

-

National Institutes of Health. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

-

FAQ. Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective?. [Link]

-

ResearchGate. Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. This compound CAS#: 107934-60-1 [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 9,9-BIS(4-AMINO-3-FLUOROPHENYL)FLUORENE CAS#: 127926-65-2 [m.chemicalbook.com]

- 13. youtube.com [youtube.com]

The Thermal Stability of Fluorene-Based Diamines: An In-Depth Technical Guide

Abstract

Fluorene-based diamines are a cornerstone in the synthesis of high-performance polymers, prized for their ability to impart exceptional thermal stability, mechanical strength, and unique optoelectronic properties. This guide provides a comprehensive technical overview of the thermal stability of these critical monomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of advanced, thermally resilient materials. We will delve into the synthesis of these diamines, the structural factors governing their thermal characteristics, and the analytical techniques used for their evaluation. This document emphasizes the causal relationships between molecular architecture and thermal performance, offering field-proven insights to guide the selection and application of fluorene-based diamines in demanding environments.

Introduction: The Imperative of Thermal Stability in Advanced Materials

The relentless pursuit of materials that can withstand extreme temperatures is a driving force in fields ranging from aerospace engineering to microelectronics and advanced therapeutics. Fluorene, a rigid, planar, and highly aromatic tricycle, provides a robust scaffold for the construction of monomers that, when polymerized, yield materials with exceptional thermo-oxidative resistance. Diamines derived from this core structure are particularly valuable as precursors to polyimides, polyamides, and other high-performance polymers.

The thermal stability of a fluorene-based diamine is not merely an academic curiosity; it is a critical parameter that dictates the processing window of the resulting polymer, its operational lifetime, and its overall reliability in high-temperature applications. Understanding the factors that contribute to this stability is paramount for the rational design of next-generation materials. This guide will explore these factors in detail, providing a foundational understanding for the synthesis and selection of fluorene-based diamines with tailored thermal properties.

Synthesis of Thermally Stable Fluorene-Based Diamines

The journey to a thermally stable polymer begins with the synthesis of a robust monomer. The general synthetic strategy for fluorene-based diamines typically involves the dinitration of a fluorene derivative followed by the reduction of the nitro groups to amines.

A common synthetic pathway is illustrated below:

"photophysical properties of substituted fluorene compounds"

An In-depth Technical Guide to the Photophysical Properties of Substituted Fluorene Compounds

Foreword

The fluorene moiety, a rigid and planar polycyclic aromatic hydrocarbon, represents a cornerstone in the architecture of modern functional organic materials. Its inherent high fluorescence quantum yield, exceptional thermal stability, and versatile chemical reactivity make it a privileged scaffold for a vast array of applications, from next-generation organic electronics to sophisticated biological probes.[1][2][3] The true power of fluorene, however, lies in its chameleon-like ability to be functionalized. By strategically substituting the core at its key positions—primarily C2, C7, and the uniquely acidic C9 bridge—we can meticulously tailor its electronic and photophysical properties.

This guide is designed for researchers, materials scientists, and drug development professionals who seek to understand and harness the remarkable photophysics of substituted fluorene compounds. We will move beyond a mere cataloging of properties to explore the fundamental structure-property relationships that govern their behavior. We will delve into the causality behind experimental design, provide field-tested protocols for characterization, and illustrate how these tailored properties translate into cutting-edge applications.

The Fluorene Core: A Chemically Addressable Scaffold

The utility of fluorene begins with its chemical structure. The molecule's planarity facilitates extensive π-conjugation, which is the basis for its interesting electronic properties. Crucially, specific positions on the fluorene ring are readily accessible for chemical modification, allowing for precise control over the final compound's characteristics.

-

The C9 Position: The methylene bridge (C9) is the most common site for initial functionalization. The protons at this position are remarkably acidic for a hydrocarbon (pKa ≈ 22.6 in DMSO), a direct consequence of the aromatic stabilization of the resulting fluorenyl anion.[4][5] This acidity is the cornerstone of C9 substitution; deprotonation with a suitable base generates a potent nucleophile that can be reacted with various electrophiles, most commonly to install two alkyl chains.[4] These bulky groups serve a critical role: they enhance solubility and, by sterically hindering intermolecular π-π stacking, prevent the aggregation-caused quenching (ACQ) of fluorescence that plagues many planar dyes in the solid state.[6][7]

-

The C2 and C7 Positions: These positions are electronically coupled through the π-system of the fluorene core. They are the primary levers for tuning the optoelectronic properties of the molecule.[3][8] Functionalization at these sites, typically achieved through cross-coupling reactions like the Suzuki or Sonogashira reactions, allows for the introduction of a wide range of electron-donating or electron-withdrawing groups.[8][9][10]

Engineering the Excited State: Structure-Property Relationships

The photophysical behavior of a fluorene derivative is dictated by the nature and placement of its substituents. By understanding these relationships, we can design molecules with predetermined absorption and emission characteristics.

The Role of Electron-Donating and -Withdrawing Groups

The introduction of electron-donating (D) and electron-withdrawing (A) groups at the C2 and C7 positions fundamentally alters the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Symmetrical Substitution (D-π-D or A-π-A): In these architectures, two identical groups are placed at the C2 and C7 positions. This maintains the molecule's symmetry and generally leads to compounds with high fluorescence quantum yields and good charge transport properties, making them excellent candidates for blue-emitting materials in Organic Light-Emitting Diodes (OLEDs).[3][8]

-

Asymmetrical Substitution (D-π-A): When a donor and an acceptor are placed at opposite ends of the fluorene core, the electronic symmetry is broken. This creates a molecule with a significant dipole moment and promotes Intramolecular Charge Transfer (ICT) upon photoexcitation.[9][11] In the excited state, electron density shifts from the donor to the acceptor, making the excited state more polar than the ground state. This has two profound consequences:

-

Red-Shifted Emission: The energy gap between the ground and excited states is reduced, leading to longer wavelength (red-shifted) absorption and emission.

-

Solvatochromism: The energy of the polar ICT excited state is highly sensitive to the polarity of its environment. In polar solvents, the excited state is stabilized, leading to a further red-shift in the fluorescence spectrum.[11][12][13] This property is the basis for using D-π-A fluorenes as environmental sensors.

-

The following diagram illustrates how substituents modulate the frontier orbitals.

Caption: Standard workflow for photophysical characterization.

Protocol: UV-Vis Absorption and Photoluminescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.

Methodology:

-

Preparation: Prepare a dilute solution of the fluorene compound in a spectroscopic-grade solvent (e.g., THF, Chloroform) with a concentration of approximately 10⁻⁶ M. The absorbance at the peak maximum should be between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm (or as needed).

-

Identify the wavelength of maximum absorbance, λ_abs(max).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_abs(max) determined in the previous step.

-

Scan the emission spectrum over a range starting ~10-20 nm higher than the excitation wavelength to avoid Rayleigh scattering.

-

Identify the wavelength of maximum emission, λ_em(max).

-

-

Analysis: Calculate the Stokes shift (in nm) as: Stokes Shift = λ_em(max) - λ_abs(max).

Causality: A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, a common feature in ICT compounds.

[8]#### 3.3. Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the emission efficiency of the compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a reference standard with a well-documented quantum yield and an absorption profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or anthracene in ethanol, Φ_F = 0.27).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

Data Acquisition:

-

Measure the absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Trustworthiness: This comparative method is self-validating. The linearity of the intensity vs. absorbance plot confirms that the measurements were taken in a concentration regime where inner filter effects are negligible.

Applications: From Displays to Diagnostics

The ability to precisely tune the photophysical properties of fluorene derivatives has led to their adoption in numerous high-tech fields.

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes and small molecule fluorene derivatives are widely used as blue emitters and host materials due to their high photoluminescence efficiency, good charge transport properties, and excellent thermal stability. S[3][8][14]piro-annulated fluorenes (e.g., spirobifluorene) are particularly important as they provide morphological stability and prevent aggregation, leading to devices with longer operational lifetimes.

[15][16]* Fluorescent Sensors: The sensitivity of D-π-A fluorenes to their environment (solvatochromism) makes them excellent probes for solvent polarity. F[12]urthermore, by incorporating specific recognition moieties, they can be designed as highly sensitive and selective chemosensors for detecting explosives like 2,4,6-trinitrophenol (TNP) or various metal ions.

[6][10]* Bioimaging and Diagnostics: Fluorene derivatives are prized in bioimaging for their high photostability and brightness. T[1][17]heir large two-photon absorption (2PA) cross-sections are particularly advantageous, enabling deeper tissue penetration, reduced light scattering, and lower phototoxicity compared to conventional one-photon microscopy. A[2][18][19]mine-reactive fluorene probes have been developed for covalent labeling and tracking of proteins and other biomolecules.

[18][20]### 5. Summary of Photophysical Data

The table below summarizes typical photophysical properties for representative classes of substituted fluorenes, highlighting the impact of different substitution patterns.

| Compound Class | Substitution Pattern | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Φ_F | Primary Application |

| Dialkylfluorene | C9: Dialkyl | ~300 | ~320 | > 0.8 | Polymer backbone |

| Symmetrical Donor | C2,C7: Di(amine) | ~380 | ~420 | > 0.7 | Blue OLED Emitter |

| Asymmetrical D-π-A | C2: Donor, C7: Acceptor | ~400 | ~530 | Variable | Sensor, NLO |

| AIEgen | C9: TPE derivative | ~360 | ~510 (agg.) | > 0.6 (agg.) | Solid-state emitter |

Conclusion

Substituted fluorene compounds are far more than simple dyes; they are sophisticated molecular platforms whose photophysical properties can be rationally designed and precisely controlled. The foundational principles of frontier orbital engineering, combined with advanced concepts like aggregation-induced emission, have given rise to materials that are integral to next-generation displays, sensitive diagnostic tools, and powerful bioimaging agents. As synthetic methodologies become even more refined, the scope for creating novel fluorene-based systems with unprecedented functionality will continue to expand, ensuring their place at the forefront of materials science and chemical biology for the foreseeable future.

References

- The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide. Benchchem.

- Schafer-Hales, K. J., et al. (2005).

- Schafer-Hales, K. J., et al. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. University of Central Florida STARS.

- Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence.

- Schafer-Hales, K. J., et al. (2005).

- Synthesis and Applications of 9/9,9‐Substituted Fluorene Deriv

- Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Ministry of Health and Prevention, UAE.

- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications.

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- Gao, W., et al. (2012).

- Symmetry- and Solvent-Dependent Photophysics of Fluorenes Containing Donor and Acceptor Groups.

- Solvent Effect On The Steady-State Fluorescence Anisotropy Of Two-Photon Absorbing Fluorene Derivatives. University of Central Florida STARS.

- The Role of Fluorene Derivatives in Next-Gen OLEDs. Self-published.

- The Role of Fluorene Derivatives in Advancing OLED Display Technology. NINGBO INNO PHARMCHEM CO.,LTD..

- Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging.

- Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties. Royal Society of Chemistry.

- Spiro Compounds for Organic Light-Emitting Diodes.

- Fluorene-Based Fluorometric and Colorimetric Conjugated Polymers for Sensitive Detection of 2,4,6-Trinitrophenol Explosive in Aqueous Medium. ACS Omega.

- Aggregation induced emission based fluorenes as dual-channel fluorescent probes for rapid detection of cyanide: applications of smartphones and logic g

- Highly efficient (EQE > 27%)

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applic

- New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characteriz

- Shaya, J., et al. (2022). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review.

- Fluorene-based novel highly emissive fluorescent molecules with aggregate fluorescence change or aggregation-induced emission enhancement characteristics.

- Extended shortwave infrared absorbing antiaromatic fluorenium-indolizine chromophores. Royal Society of Chemistry.

- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI.

- The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.

- Aggregation-Induced Emission: Together We Shine, United We Soar!.

- Fluorene. Wikipedia.

-

Examples of fluorene derivatives reported by us previously.. [3][21]ResearchGate.

Sources

- 1. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorescent sensor based on a novel conjugated polyfluorene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties | MDPI [mdpi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. "Solvent Effect On The Steady-State Fluorescence Anisotropy Of Two-Phot" by Kevin D. Belfield, Mykhailo V. Bondar et al. [stars.library.ucf.edu]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. stars.library.ucf.edu [stars.library.ucf.edu]

- 18. spiedigitallibrary.org [spiedigitallibrary.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight and Characterization of 9,9-Bis(4-amino-3-methylphenyl)fluorene

Executive Summary: This guide provides a comprehensive analysis of 9,9-Bis(4-amino-3-methylphenyl)fluorene, a key diamine monomer in the synthesis of high-performance polymers. Centered on its molecular weight, this document details the theoretical calculations, experimental verification methodologies, and the scientific importance of this fundamental property. It serves as a technical resource for researchers and professionals in materials science and drug development, offering detailed protocols for characterization and highlighting the compound's role in creating advanced materials such as polyimides.

Introduction to this compound

This compound (CAS No: 107934-60-1) is a specialized aromatic diamine characterized by a rigid, bulky fluorene "cardo" group.[1] This unique structure imparts exceptional thermal stability, enhanced solubility, and desirable optical properties to polymers derived from it.[2] Understanding its core properties, beginning with the precise molecular weight, is fundamental for its application in advanced materials, including organic electronic materials and specialty polyimides.[1][3] This guide explains the basis of its molecular weight and outlines the analytical procedures required for its empirical validation, providing a framework for its use in research and development.

Core Physicochemical Properties

The essential identification and physical characteristics of this compound are summarized below. These properties are critical for handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 376.49 g/mol | [3][4][5] |

| Molecular Formula | C₂₇H₂₄N₂ | [3][4] |

| CAS Number | 107934-60-1 | [1][3] |

| Appearance | White to orange/green powder or crystals | [1] |

| Melting Point | 233 °C | [3][4][5] |

| Boiling Point | 545.5 ± 50.0 °C (Predicted) | [3][5] |

| Density | 1.205 g/cm³ (Predicted) | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMAc, ethanol, and acetone | [3][6] |

| Synonyms | 2,2'-Dimethyl-4,4'-(9-fluorenylidene)dianiline; 4,4'-(9-Fluorenylidene)di-o-toluidine | [1] |

Molecular Structure and Theoretical Weight Calculation

The molecular weight is a direct consequence of the compound's atomic composition. The structure features a central fluorene moiety to which two 4-amino-3-methylphenyl groups are attached at the C9 position.

Caption: Molecular structure of this compound.

The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₂₇H₂₄N₂).

-

Carbon (C): 27 atoms × 12.011 u = 324.297 u

-

Hydrogen (H): 24 atoms × 1.008 u = 24.192 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Total Molecular Weight: 324.297 + 24.192 + 28.014 = 376.503 u

This calculated value aligns with the experimentally reported molecular weight of approximately 376.49 g/mol .[3][4]

Experimental Verification of Molecular Weight and Structure

While theoretical calculations provide a precise value, experimental verification is essential to confirm the identity, purity, and integrity of the synthesized compound. Mass spectrometry is the primary technique for this purpose, with NMR spectroscopy serving to validate the chemical structure.

Mass Spectrometry Workflow

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct confirmation of molecular weight.

Caption: Standard workflow for molecular weight verification by ESI-MS.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Accurately weigh ~1 mg of this compound. Dissolve in 1 mL of a suitable solvent mixture, such as Tetrahydrofuran (THF) or a 50:50 mix of Methanol:Dichloromethane, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the same solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibrant mix) to ensure mass accuracy.

-

Analysis: Set the ESI source to positive ion mode. The amine groups are readily protonated. Infuse the sample solution into the instrument at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z value (e.g., m/z 100-1000).

-

Interpretation: The primary peak of interest should correspond to the protonated molecule, [M+H]⁺. For a molecular weight of 376.49, this peak will appear at an m/z of approximately 377.49. The isotopic pattern should also match the theoretical distribution for C₂₇H₂₄N₂.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy does not directly measure molecular weight but is indispensable for confirming the molecular structure, thereby validating the atomic composition used for the weight calculation.

Protocol for ¹H NMR Sample Preparation:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent in which it is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum. The resulting spectrum should show distinct signals corresponding to the aromatic protons on the fluorene and phenyl rings, the methyl (-CH₃) protons, and the amine (-NH₂) protons, with integration values consistent with the 24 hydrogens in the structure.

Applications in Materials Science

The significance of this compound lies in its function as a diamine monomer. It is a critical building block for synthesizing advanced polymers, particularly polyimides.[1] The rigid fluorene core restricts chain rotation, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability.[2] The non-coplanar structure imparted by the C9-spiro carbon enhances the solubility of the resulting polymers, a significant advantage for processing. These properties make the derived materials suitable for applications in:

-

Microelectronics: As insulating layers and coatings with low dielectric constants.[7]

-

Optoelectronics: For creating transparent and heat-resistant films.[2][3]

-

Aerospace: In composites and adhesives requiring high-temperature performance.

Conclusion

The molecular weight of this compound, established theoretically at 376.50 g/mol and confirmed experimentally, is a cornerstone of its chemical identity. This fundamental parameter governs its stoichiometric use in polymerization and is the first checkpoint in quality control and material characterization. The robust analytical workflows detailed in this guide, from mass spectrometry to NMR spectroscopy, provide the necessary tools for researchers to confidently verify the integrity of this high-performance monomer, ensuring the successful development of next-generation materials.

References

-

Connect Chemicals, "9,9-Bis-(4-amino-3-chlorophenyl)-fluorene", Sourced from Connect Chemicals. [Link]

Sources

- 1. This compound | 107934-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. ossila.com [ossila.com]

- 3. This compound CAS#: 107934-60-1 [chemicalbook.com]

- 4. This compound, CasNo.107934-60-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound | 107934-60-1 [amp.chemicalbook.com]

- 6. This compound | 107934-60-1 [amp.chemicalbook.com]

- 7. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]

A Technical Guide to 9,9-Bis(4-amino-3-methylphenyl)fluorene: From Sourcing to Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorene-Based Diamines